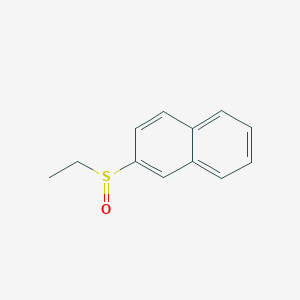
Naphthalene, 2-(ethylsulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 2-(ethylsulfinyl)- is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an ethylsulfinyl group attached to the second position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-(ethylsulfinyl)- typically involves the introduction of an ethylsulfinyl group to the naphthalene ring. One common method is the sulfoxidation of 2-ethylthionaphthalene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of Naphthalene, 2-(ethylsulfinyl)- may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and allows for better control over reaction parameters, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 2-(ethylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to an ethylsulfonyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced back to 2-ethylthionaphthalene using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, particularly at positions 1 and 3, due to the electron-donating effect of the ethylsulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: 2-(Ethylsulfonyl)naphthalene.
Reduction: 2-Ethylthionaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
Naphthalene, 2-(ethylsulfinyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Naphthalene, 2-(ethylsulfinyl)- involves its interaction with molecular targets through its ethylsulfinyl group. This group can participate in various chemical reactions, such as oxidation and reduction, which can modulate the compound’s activity. The naphthalene ring provides a stable aromatic system that can undergo substitution reactions, allowing the compound to interact with different biological and chemical entities.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 2-(methylsulfinyl)-: Similar structure but with a methylsulfinyl group instead of an ethylsulfinyl group.
Naphthalene, 2-(ethylthio)-: Contains an ethylthio group instead of an ethylsulfinyl group.
Naphthalene, 2-(ethylsulfonyl)-: The fully oxidized form of Naphthalene, 2-(ethylsulfinyl)-.
Uniqueness
Naphthalene, 2-(ethylsulfinyl)- is unique due to the presence of the ethylsulfinyl group, which imparts distinct chemical properties such as increased reactivity towards oxidation and reduction reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
113496-17-6 |
|---|---|
Molecular Formula |
C12H12OS |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-ethylsulfinylnaphthalene |
InChI |
InChI=1S/C12H12OS/c1-2-14(13)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 |
InChI Key |
VEFQTQCAYJJXIT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















